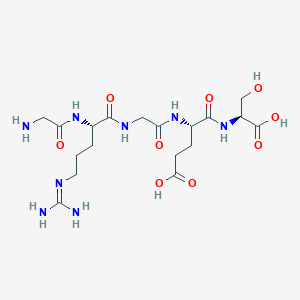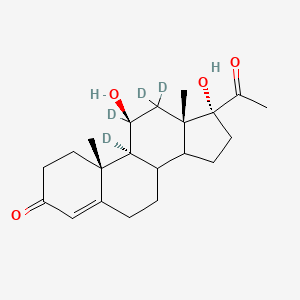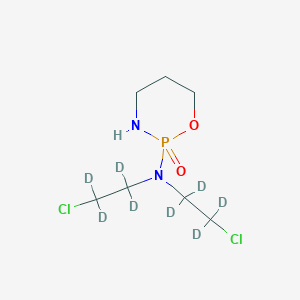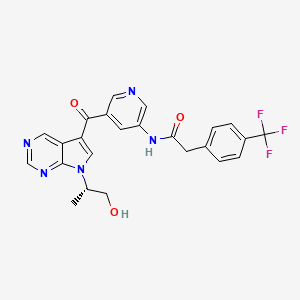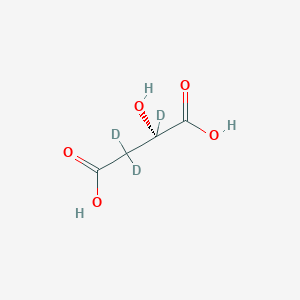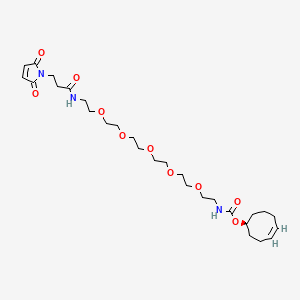
TCO-PEG5-maleimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
TCO-PEG5-maleimide is synthesized through a series of chemical reactions involving the conjugation of a trans-cyclooctene (TCO) group with a polyethylene glycol (PEG) chain and a maleimide group. The synthesis typically involves the following steps:
Activation of PEG: The PEG chain is activated using a suitable reagent to introduce reactive functional groups.
Conjugation with TCO: The activated PEG is then reacted with a TCO derivative under controlled conditions to form the TCO-PEG intermediate.
Maleimide Coupling: The TCO-PEG intermediate is further reacted with a maleimide derivative to form the final this compound product.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
TCO-PEG5-maleimide undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The TCO group can participate in inverse electron demand Diels-Alder reactions with tetrazine-containing molecules.
Thiol-Maleimide Reactions: The maleimide group reacts specifically with thiol groups (-SH) to form stable thioether bonds.
Common Reagents and Conditions
Inverse Electron Demand Diels-Alder Reactions: Typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Thiol-Maleimide Reactions: Performed in buffered solutions at pH 6.5 to 7.5.
Major Products
Click Chemistry Products: Formation of stable adducts with tetrazine-containing molecules.
Thiol-Maleimide Products: Formation of stable thioether bonds with thiol-containing biomolecules.
Aplicaciones Científicas De Investigación
TCO-PEG5-maleimide has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs for targeted protein degradation.
Biology: Facilitates the study of protein-protein interactions and cellular pathways by enabling selective degradation of target proteins.
Medicine: Potential therapeutic applications in the development of targeted cancer therapies and other diseases involving aberrant protein function.
Industry: Employed in the development of advanced materials and bioconjugation techniques.
Mecanismo De Acción
TCO-PEG5-maleimide exerts its effects through the following mechanisms:
PROTAC Formation: Acts as a linker to join two essential ligands, one for an E3 ubiquitin ligase and the other for the target protein.
Ubiquitin-Proteasome System: The PROTAC molecule recruits the target protein to the E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation by the proteasome.
Comparación Con Compuestos Similares
Similar Compounds
TCO-PEG4-maleimide: Similar structure but with a shorter PEG chain.
TCO-PEG6-maleimide: Similar structure but with a longer PEG chain.
TCO-PEG5-amine: Similar structure but with an amine group instead of a maleimide group.
Uniqueness
TCO-PEG5-maleimide is unique due to its optimal PEG chain length, which provides a balance between solubility and flexibility, and its maleimide group, which allows for specific and efficient conjugation with thiol-containing biomolecules .
Propiedades
Fórmula molecular |
C28H45N3O10 |
|---|---|
Peso molecular |
583.7 g/mol |
Nombre IUPAC |
[(1S,4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C28H45N3O10/c32-25(10-13-31-26(33)8-9-27(31)34)29-11-14-36-16-18-38-20-22-40-23-21-39-19-17-37-15-12-30-28(35)41-24-6-4-2-1-3-5-7-24/h1-2,8-9,24H,3-7,10-23H2,(H,29,32)(H,30,35)/b2-1+/t24-/m1/s1 |
Clave InChI |
LBMJALQQXNOTES-FICSVKCPSA-N |
SMILES isomérico |
C1C/C=C/CC[C@H](C1)OC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
SMILES canónico |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







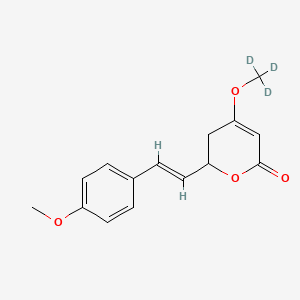
![1-hydroxy-13-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidin-2-yl]tridecan-4-one](/img/structure/B12422710.png)
